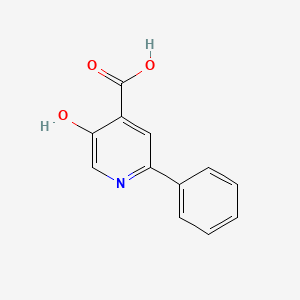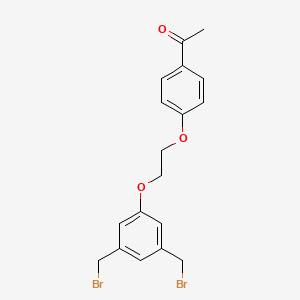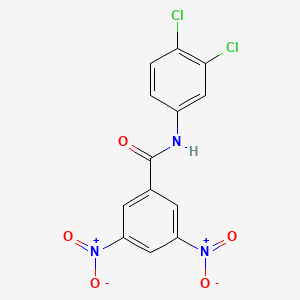
3-Propyl-1,2-benzoxazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyl-1,2-benzoxazol-6-ol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic aromatic organic compounds characterized by a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 3-Propyl-1,2-benzoxazol-6-ol, typically involves the condensation of 2-aminophenol with various aldehydes or ketones. One common method is the reaction of 2-aminophenol with a substituted benzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) under mild conditions . Another method involves the use of carbon disulfide (CS2) and phosphorus pentachloride (PCl5) to obtain benzoxazole derivatives .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the yield and selectivity of the desired products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Propyl-1,2-benzoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Halogens or electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
Applications De Recherche Scientifique
3-Propyl-1,2-benzoxazol-6-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and other pharmacological effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Propyl-1,2-benzoxazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The compound may interact with cellular proteins and DNA, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzoxazole
- 2-Phenylbenzoxazole
- 2-Chlorobenzoxazole
Comparison
3-Propyl-1,2-benzoxazol-6-ol is unique due to its specific substituent at the 3-position, which can influence its biological activity and chemical reactivity. Compared to other benzoxazole derivatives, it may exhibit different pharmacological properties and applications .
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
3-propyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C10H11NO2/c1-2-3-9-8-5-4-7(12)6-10(8)13-11-9/h4-6,12H,2-3H2,1H3 |
Clé InChI |
UKXYPGJHIYSLML-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NOC2=C1C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


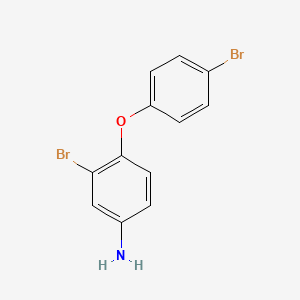
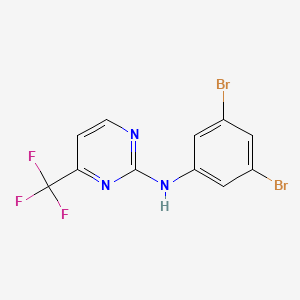
![2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13870413.png)
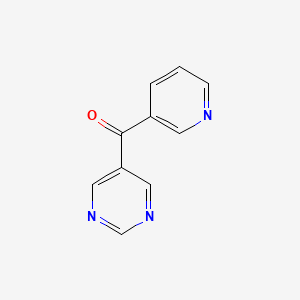

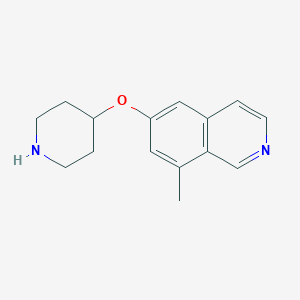
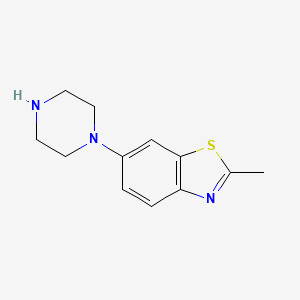
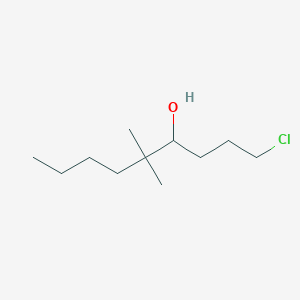

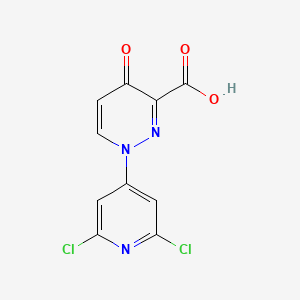
![6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13870452.png)
